
3-(3-Chloropropyl)-2,6-dichloroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloropropyl)-2,6-dichloroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the quinoline ring and a 3-chloropropyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-2,6-dichloroquinoline typically involves the reaction of 2,6-dichloroquinoline with 3-chloropropylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloropropyl)-2,6-dichloroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the quinoline ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
3-(3-Chloropropyl)-2,6-dichloroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Chloropropyl)-2,6-dichloroquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chloropropyl)trimethoxysilane
- 3-Chloropropionyl chloride
- 3-(3,5-Dimethylphenyl)-2-oxocyclopentanecarboxamide
Uniqueness
3-(3-Chloropropyl)-2,6-dichloroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
948294-62-0 |
|---|---|
Formule moléculaire |
C12H10Cl3N |
Poids moléculaire |
274.6 g/mol |
Nom IUPAC |
2,6-dichloro-3-(3-chloropropyl)quinoline |
InChI |
InChI=1S/C12H10Cl3N/c13-5-1-2-8-6-9-7-10(14)3-4-11(9)16-12(8)15/h3-4,6-7H,1-2,5H2 |
Clé InChI |
LWVIGCQJEPHKSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C(C=C2C=C1Cl)CCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


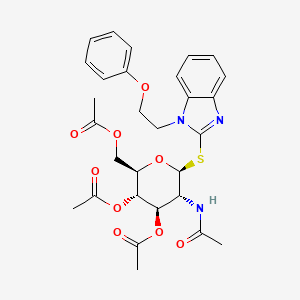
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
![benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol](/img/structure/B12636046.png)
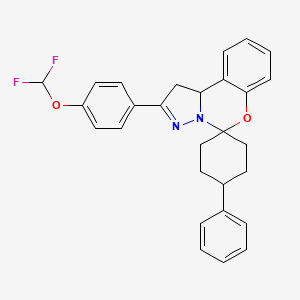
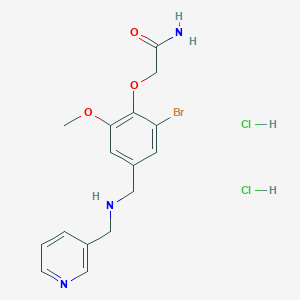
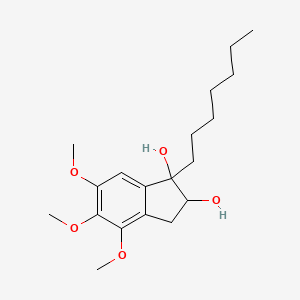

![1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one](/img/structure/B12636078.png)
![1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide](/img/structure/B12636088.png)
![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
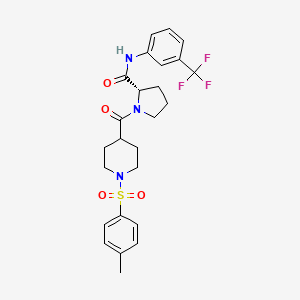
![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)
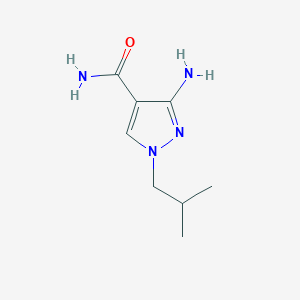
![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)
